4-Ethynylbenzyl alcohol

Overview

Description

Synthesis Analysis

The synthesis of 4-Ethynylbenzyl alcohol and its derivatives involves catalytic processes and organocatalytic protocols. One notable approach is the synthesis of poly(this compound) [poly(4-EBA)] through the polymerization of this compound using transition metal catalysts. This process results in a polymer with a conjugated backbone system and hydroxy functional groups, displaying significant optical properties, including photoluminescence (Gal et al., 2014). Additionally, asymmetric synthesis of β,β-diaryl ketones has been achieved using 4-hydroxybenzyl alcohols, demonstrating the compound's versatility in creating complex organic molecules (Niu et al., 2020).

Molecular Structure Analysis

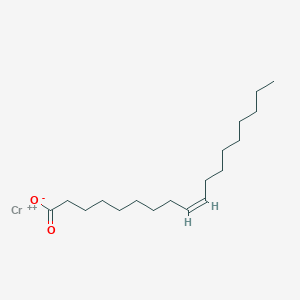

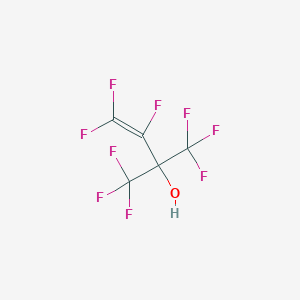

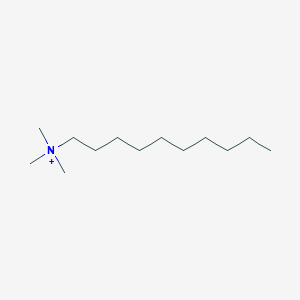

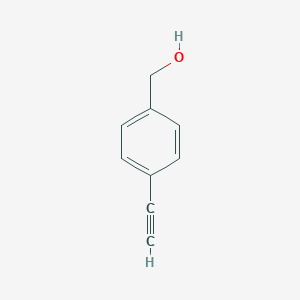

This compound's molecular structure is characterized by the presence of a phenyl ring attached to an ethynyl group and a hydroxyl group. This configuration enables its participation in a wide range of chemical reactions, serving as a precursor for various functional materials and chemicals.

Chemical Reactions and Properties

Chemical reactions involving this compound typically exploit its alkyne functionality and hydroxyl group. For instance, it can undergo polymerization to form polyacetylenes with hydroxy functional groups, showcasing its ability to contribute to materials science. The compound's reactions can be tailored to produce materials with specific properties, such as enhanced photoluminescence (Gal et al., 2014).

Scientific Research Applications

Synthesis of Conjugated Polymers : A study by Gal et al. (2014) focused on synthesizing a conjugated polymer, poly(4-ethynylbenzyl alcohol), using this compound. This polymer exhibited interesting optical properties like a photoluminescence peak at 465 nm, indicating potential applications in materials science and photonic devices (Gal, Jin, Park, & Lim, 2014).

Photocatalytic Applications : Davidson et al. (2015) synthesized [RuCl(2,2'-bipyridine)(L(n))]PF6 based complexes using ethynyl-phenylene substituted derivatives, demonstrating the role of ethynyl groups (like those in this compound) in influencing the photocatalytic properties of these complexes (Davidson, Wilson, Duckworth, Yufit, Beeby, & Low, 2015).

Cyclization Reactions : Hiroya et al. (2001) explored the cyclization reactions of 2-ethynylbenzyl alcohol derivatives, shedding light on the utility of similar compounds in organic synthesis (Hiroya, Jouka, Kameda, Yasuhara, & Sakamoto, 2001).

Alcohol Dehydrogenase Research : Various studies have explored the interaction of compounds like this compound with alcohol dehydrogenases, offering insights into alcohol metabolism and potential therapeutic interventions (Hernández-Muñoz et al., 1990), (Wagner, Burger, & Vallee, 1983).

Synthesis of Isochromanone Derivatives : Albano et al. (2017) described the synthesis of 3-isochromanone derivatives using ethynylbenzyl alcohol, highlighting its application in organic chemistry and pharmaceutical research (Albano, Morelli, & Aronica, 2017).

Inhibitors of Alcohol Dehydrogenases : Plapp et al. (1999) studied the design of inhibitors of alcohol dehydrogenases, indicating the potential use of this compound derivatives in preventing alcohol-related poisoning and studying alcohol metabolism (Plapp, Chadha, Leidal, Cho, Scholze, Schindler, Berst, & Ramaswamy, 1999).

Safety and Hazards

4-Ethynylbenzyl alcohol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .

Mechanism of Action

Mode of Action

It’s known that it can be used in the synthesis of various complex molecules , suggesting that it may interact with its targets through covalent bonding or other chemical interactions.

Biochemical Pathways

The biochemical pathways affected by 4-Ethynylbenzyl alcohol are currently unknown. It’s worth noting that this compound can be used in the synthesis of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes . These compounds have diverse applications in biochemistry and could potentially affect various biochemical pathways.

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (13216 g/mol) , boiling point (239.6±23.0℃ at 760 Torr) , and density (1.08±0.1 g/cm3 at 20 ºC 760 Torr) can provide some insights into its potential pharmacokinetic behavior.

Result of Action

It has been used in the preparation of arylalkyne-tagged sugars for the photoinduced glycosylation of cysteine-containing peptides . This suggests that it may have potential applications in bioconjugation and the study of protein function.

Action Environment

It’s known that it should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

properties

IUPAC Name |

(4-ethynylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZORVSTESPHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457502 | |

| Record name | 4-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10602-04-7 | |

| Record name | 4-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethynylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the optical properties of poly(4-EBA) and how do they compare to similar polyacetylenes?

A1: Poly(4-EBA), a conjugated polymer, exhibits a photoluminescence maximum peak at 465 nm, corresponding to a photon energy of 2.67 eV []. This information, along with UV-visible absorption data, allows researchers to compare poly(4-EBA)'s optical properties to other polyacetylene derivatives and understand its potential applications in areas like light-emitting devices or sensors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.